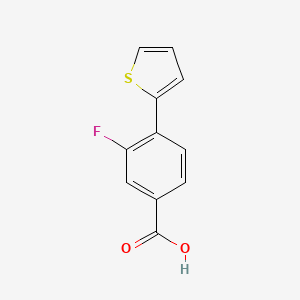

3-Fluoro-4-(thiophen-2-YL)benzoic acid

CAS No.: 1249382-72-6

Cat. No.: VC3001569

Molecular Formula: C11H7FO2S

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249382-72-6 |

|---|---|

| Molecular Formula | C11H7FO2S |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 3-fluoro-4-thiophen-2-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H7FO2S/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) |

| Standard InChI Key | STOSBEIJFXMWTA-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)F |

| Canonical SMILES | C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)F |

Introduction

Chemical Structure and Properties

Molecular Identity

3-Fluoro-4-(thiophen-2-YL)benzoic acid is uniquely identified by its CAS number 1249382-72-6 . The compound consists of a benzoic acid core with a fluorine atom at the 3-position and a thiophen-2-yl group at the 4-position. This arrangement creates a specific molecular architecture that contributes to its chemical behavior and potential applications in various fields.

Physical Properties

The physical and chemical properties of 3-Fluoro-4-(thiophen-2-YL)benzoic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇FO₂S |

| Molecular Weight | 222.23500 g/mol |

| Exact Mass | 222.01500 |

| Polar Surface Area (PSA) | 65.54000 |

| LogP | 3.25240 |

| Physical State | Solid (presumed) |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Flash Point | Not Available |

These properties are derived from structural analysis and computational predictions . The compound's moderate LogP value of 3.25240 indicates a balance between hydrophilicity and lipophilicity, which can be significant for its solubility characteristics and potential membrane permeability in biological systems. The polar surface area value provides additional insight into its potential interaction with biological systems.

Chemical Reactivity

As a benzoic acid derivative, this compound contains a carboxylic acid functional group that can participate in various chemical reactions. The presence of the fluorine atom at the 3-position likely influences the electronic distribution within the molecule, potentially affecting the acidity of the carboxylic group through inductive effects. The thiophene ring at the 4-position further contributes to the compound's electronic properties and reactivity profile.

Synthesis and Preparation

Cross-Coupling Reactions

The synthesis of this compound likely involves cross-coupling reactions, particularly those that enable the formation of carbon-carbon bonds between aryl groups. The thiophene moiety is typically introduced through methods such as Suzuki-Miyaura coupling (using boronic acids) or Stille coupling (using organotin compounds). These synthetic approaches are common in the preparation of structurally similar compounds with heterocyclic substituents.

Applications and Research Significance

Synthetic Intermediates

Patent information indicates that benzoic acid derivatives similar to 3-Fluoro-4-(thiophen-2-YL)benzoic acid may serve as intermediates in the synthesis of more complex molecules with specific properties or activities . This suggests that the compound may have value as a building block in organic synthesis and in the development of compounds with targeted applications.

Structural Comparison to Related Compounds

Isomer Comparison

It is worth noting that 2-Fluoro-4-(thiophen-2-YL)benzoic acid (CAS No. 505082-90-6) is a structural isomer of our target compound, differing only in the position of the fluorine atom. While both compounds share the same molecular formula (C₁₁H₇FO₂S) and similar molecular weight (~222.24 g/mol), their different substitution patterns likely result in distinct chemical behaviors and applications.

Structure-Activity Relationships

The specific positioning of substituents in 3-Fluoro-4-(thiophen-2-YL)benzoic acid likely influences its reactivity and potential biological activity. The 3-fluoro substitution pattern may confer different electronic properties compared to the 2-fluoro isomer, potentially affecting interactions with biological targets or reactivity in chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume